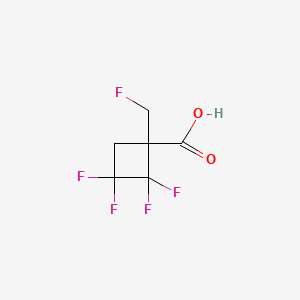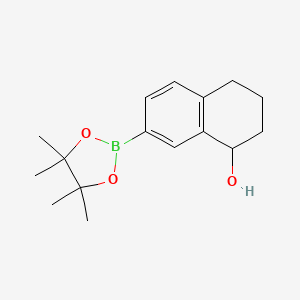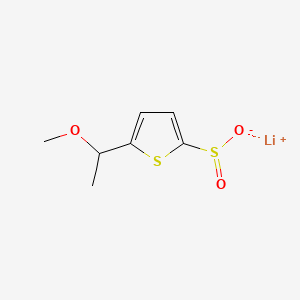
Methyl 2-(4-chlorothiophen-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-chlorothiophen-2-yl)acetate is an organic compound with the molecular formula C7H7ClO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chloro substituent at the 4-position of the thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 2-(4-chlorothiophen-2-yl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-(4-chlorothiophen-2-yl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-(4-chlorothiophen-2-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products:
Substitution: Derivatives with different substituents replacing the chloro group.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Applications De Recherche Scientifique
Methyl 2-(4-chlorothiophen-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl 2-(4-chlorothiophen-2-yl)acetate depends on its specific application. In biochemical assays, it may act as an inhibitor of certain enzymes by binding to their active sites. The chloro and ester groups can interact with the enzyme’s amino acid residues, leading to inhibition of its activity. The thiophene ring can also participate in π-π interactions with aromatic residues in the enzyme’s active site.
Comparaison Avec Des Composés Similaires
Methyl 2-(4-chlorothiophen-2-yl)acetate can be compared with other thiophene derivatives, such as:
Methyl 2-(5-chlorothiophen-2-yl)acetate: Similar structure but with the chloro substituent at the 5-position.
Methyl 2-(2-chlorothiophen-2-yl)acetate: Chloro substituent at the 2-position.
Methyl 2-(4-bromothiophen-2-yl)acetate: Bromine substituent instead of chlorine.
Uniqueness: The position of the chloro substituent in this compound can influence its reactivity and interactions with other molecules, making it unique compared to its isomers and analogs.
Propriétés
Formule moléculaire |
C7H7ClO2S |
|---|---|
Poids moléculaire |
190.65 g/mol |
Nom IUPAC |
methyl 2-(4-chlorothiophen-2-yl)acetate |
InChI |
InChI=1S/C7H7ClO2S/c1-10-7(9)3-6-2-5(8)4-11-6/h2,4H,3H2,1H3 |
Clé InChI |
WRMXHXRTMWOYML-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=CC(=CS1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,4-Dioxaspiro[4.5]dec-7-ene-7-carboxaldehyde](/img/structure/B13467515.png)
![3-Azidobicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13467519.png)
![2-Ethyl-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B13467521.png)
![1-[(Tert-butoxy)carbonyl]-3-(2,2-difluoroethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13467523.png)

![3-[3-({3-[(6-azidohexyl)oxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13467531.png)

![2-[(2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypyrrolidin-2-yl]acetic acid](/img/structure/B13467544.png)




